
L-ORNITHINE-CARBOXY-14C HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Ornithine-carboxy-14C hydrochloride is an aqueous ethanol solution . It has a linear formula of H2N[CH2]3CH[NH2]14CO2H . The CAS Number is 117961-28-1 . It is stored in a serum bottle and its physical form is an aqueous solution containing 2% ethanol .
Synthesis Analysis
L-Ornithine is produced during the urea cycle from the splitting off of urea from arginine . It allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine . Various strategies have been employed to improve the L-ornithine production titers in the model strain, Corynebacterium glutamicum .
Molecular Structure Analysis
The molecular structure of L-Ornithine-carboxy-14C hydrochloride is represented by the linear formula H2N[CH2]3CH[NH2]14CO2H . The molecular weight is 168.62 .
Chemical Reactions Analysis
L-Ornithine is a central part of the urea cycle, which allows for the disposal of excess nitrogen . It is the starting point for the synthesis of many polyamines such as putrescine .
Physical And Chemical Properties Analysis
L-Ornithine-carboxy-14C hydrochloride is an aqueous ethanol solution . It is stored at a temperature of 2-8°C . The extent of labeling is 5-20 mCi per mmol .
Mecanismo De Acción
Safety and Hazards
In case of eye contact with L-Ornithine Hydrochloride, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air, and get medical attention . In case of ingestion, clean mouth with water and get medical attention .
Direcciones Futuras
Targeting the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) is a powerful approach in the fight against diverse viruses, including SARS-CoV-2 . Difluoromethylornithine (DFMO, eflornithine) is the best-known inhibitor of ODC and a broad-spectrum, unique therapeutical agent .
Propiedades
Número CAS |
117961-28-1 |
|---|---|
Nombre del producto |
L-ORNITHINE-CARBOXY-14C HYDROCHLORIDE |
Fórmula molecular |
C5H13ClN2O2 |
Peso molecular |
170.613 |
Nombre IUPAC |
(2S)-2,5-diaminopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i5+2; |
Clave InChI |
GGTYBZJRPHEQDG-AEUFOQDTSA-N |
SMILES |
C(CC(C(=O)O)N)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



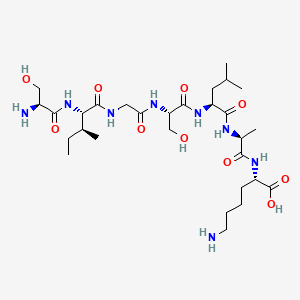
![6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-2(3H)-thione](/img/structure/B568381.png)
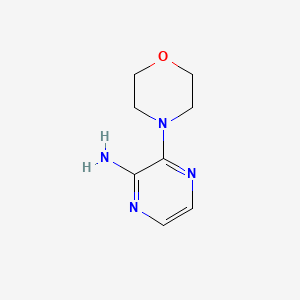
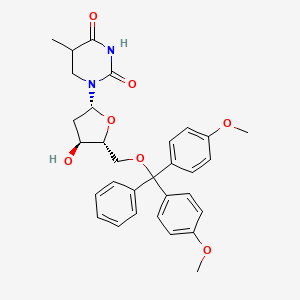
![acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B568386.png)
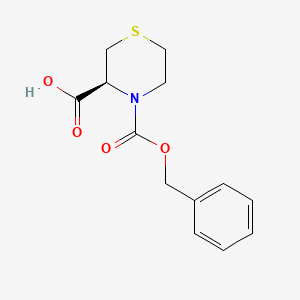
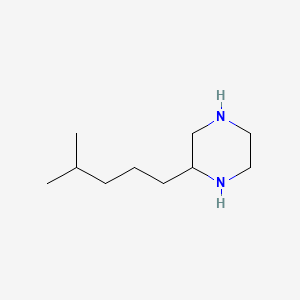
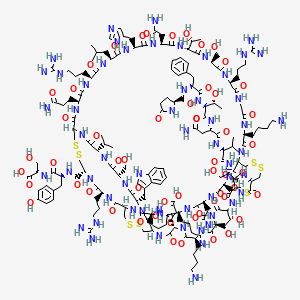
![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)
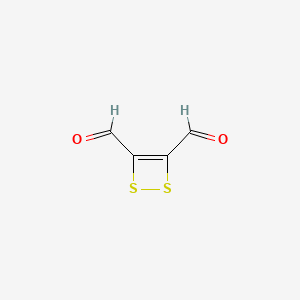
![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)